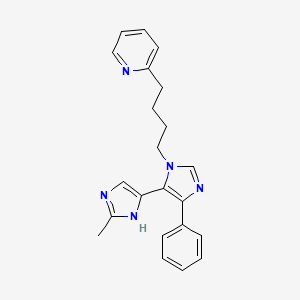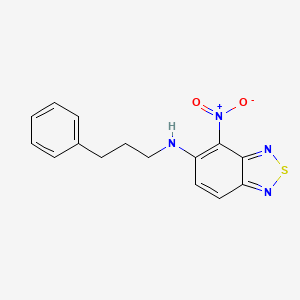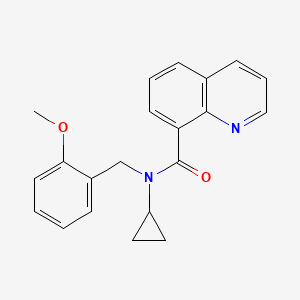![molecular formula C22H30N2O B3825421 7-(2-methoxyethyl)-2-(2-naphthylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3825421.png)
7-(2-methoxyethyl)-2-(2-naphthylmethyl)-2,7-diazaspiro[4.5]decane
説明
7-(2-methoxyethyl)-2-(2-naphthylmethyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "NBI-98854" and is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).
作用機序
NBI-98854 selectively inhibits the 7-(2-methoxyethyl)-2-(2-naphthylmethyl)-2,7-diazaspiro[4.5]decane, which is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. By inhibiting 7-(2-methoxyethyl)-2-(2-naphthylmethyl)-2,7-diazaspiro[4.5]decane, NBI-98854 increases the availability of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of NBI-98854 in treating movement disorders and other neurological and psychiatric disorders.
Biochemical and Physiological Effects:
NBI-98854 has been shown to increase dopamine release in the striatum, a brain region implicated in movement control. This increase in dopamine release is thought to underlie the therapeutic effects of NBI-98854 in treating movement disorders such as tardive dyskinesia. In addition, NBI-98854 has been shown to have minimal effects on other neurotransmitter systems, suggesting that it may have a favorable side effect profile.
実験室実験の利点と制限
NBI-98854 has several advantages for use in lab experiments. It is a highly selective inhibitor of 7-(2-methoxyethyl)-2-(2-naphthylmethyl)-2,7-diazaspiro[4.5]decane, which allows for the specific manipulation of monoamine neurotransmitter release. In addition, NBI-98854 has a long half-life, which allows for sustained inhibition of 7-(2-methoxyethyl)-2-(2-naphthylmethyl)-2,7-diazaspiro[4.5]decane. However, NBI-98854 has limitations in that it is not water-soluble and must be dissolved in organic solvents for use in experiments. This can limit its use in certain experimental paradigms.
将来の方向性
There are several future directions for research on NBI-98854. One direction is to further investigate its therapeutic potential in treating Parkinson's disease, Huntington's disease, and schizophrenia. Another direction is to explore its potential use in treating other movement disorders and psychiatric disorders. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of NBI-98854, as well as its potential side effects. Finally, there is a need for the development of more water-soluble formulations of NBI-98854 to increase its utility in experimental paradigms.
Conclusion:
In conclusion, NBI-98854 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its selective inhibition of 7-(2-methoxyethyl)-2-(2-naphthylmethyl)-2,7-diazaspiro[4.5]decane has been shown to have therapeutic effects in treating movement disorders and other neurological and psychiatric disorders. Further research is needed to fully understand its therapeutic potential and to develop more water-soluble formulations for use in experimental paradigms.
科学的研究の応用
NBI-98854 has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders. It has been shown to be effective in treating tardive dyskinesia, a movement disorder caused by long-term use of antipsychotic medications. NBI-98854 has also been studied for its potential use in treating Parkinson's disease, Huntington's disease, and schizophrenia. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
特性
IUPAC Name |
9-(2-methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-25-14-13-23-11-4-9-22(17-23)10-12-24(18-22)16-19-7-8-20-5-2-3-6-21(20)15-19/h2-3,5-8,15H,4,9-14,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBYYIIIWBGNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[2-(cyclohexylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}cyclohexanecarboxamide](/img/structure/B3825347.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3825367.png)

![(4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone](/img/structure/B3825377.png)
![2,5-di-tert-butyl-3-hydroxy-7,11,12-trioxatricyclo[7.2.1.0~1,6~]dodeca-2,5-dien-4-one](/img/structure/B3825385.png)
![3-{2-[1-(1-adamantyl)ethylidene]hydrazino}-3-oxopropanoic acid](/img/structure/B3825393.png)
![N-allyl-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B3825405.png)

![2-[(aminocarbonyl)imino]propanoic acid](/img/structure/B3825417.png)

![methyl (2S,4S)-1-methyl-4-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbonyl)amino]pyrrolidine-2-carboxylate](/img/structure/B3825440.png)
![2-[4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3825444.png)
